

Application Notes and Protocols for Cellular Imaging with 4-Br-BnIm

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Compound of Interest

Compound Name:	4-Br-BnIm
Cat. No.:	B10856800

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Introduction

4-Br-BnIm is a novel, synthetic fluorescent probe designed for the high-specificity visualization of intracellular structures and dynamic processes in live and fixed cells. Its unique molecular architecture provides exceptional photostability and low cytotoxicity, making it an ideal tool for a wide range of cellular imaging applications, from routine fluorescence microscopy to advanced high-content screening. These application notes provide detailed protocols for the use of **4-Br-BnIm** in cellular imaging and an overview of its utility in studying specific signaling pathways.

Quantitative Data

The photophysical properties and recommended usage parameters for **4-Br-BnIm** are summarized in the table below. These values provide a starting point for experimental design and optimization.

Property	Value	Notes
Fluorescence Properties		
Excitation Maximum (λ_{ex})	488 nm	Compatible with standard 488 nm laser lines.
Emission Maximum (λ_{em})	520 nm	Emits in the green channel, compatible with common filter sets. ^[1]
Molar Extinction Coefficient	$\sim 80,000 \text{ cm}^{-1}\text{M}^{-1}$	High coefficient indicates efficient light absorption.
Quantum Yield (Φ)	> 0.6	High quantum yield contributes to a bright fluorescent signal. ^[2]
Fluorescence Lifetime (τ)	$\sim 4 \text{ ns}$	Suitable for fluorescence lifetime imaging (FLIM) applications. ^[3]
Recommended Usage		
Live-Cell Imaging Conc.	50 - 500 nM	Optimal concentration is cell-type dependent and should be determined empirically.
Fixed-Cell Imaging Conc.	100 nM - 1 μM	Higher concentrations may be required after fixation and permeabilization.
Optimal Incubation Time	15 - 30 minutes at 37°C	For live-cell imaging.
Signal-to-Noise Ratio	> 50	Provides excellent contrast against background fluorescence.

Experimental Protocols

Protocol 1: Live-Cell Imaging with 4-Br-BnI_m

This protocol describes the general procedure for staining living cells with **4-Br-BnIm**.

Materials:

- **4-Br-BnIm** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Cells cultured on glass-bottom dishes or chamber slides
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Preparation: Plate cells on a suitable imaging vessel and culture until they reach the desired confluence. Ensure the cells are healthy and adherent.
- Probe Preparation: Prepare a fresh working solution of **4-Br-BnIm** in pre-warmed live-cell imaging medium. The final concentration should be between 50-500 nM. Vortex briefly to ensure complete mixing.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **4-Br-BnIm** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.[4]
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation at 488 nm and emission at 510-550 nm). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[5][6]

Protocol 2: Fixed-Cell Imaging with 4-Br-BnIm

This protocol is for staining fixed and permeabilized cells with **4-Br-BnIm**.

Materials:

- **4-Br-BnIm** stock solution (1 mM in DMSO)
- Cells cultured on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Mounting medium

Procedure:

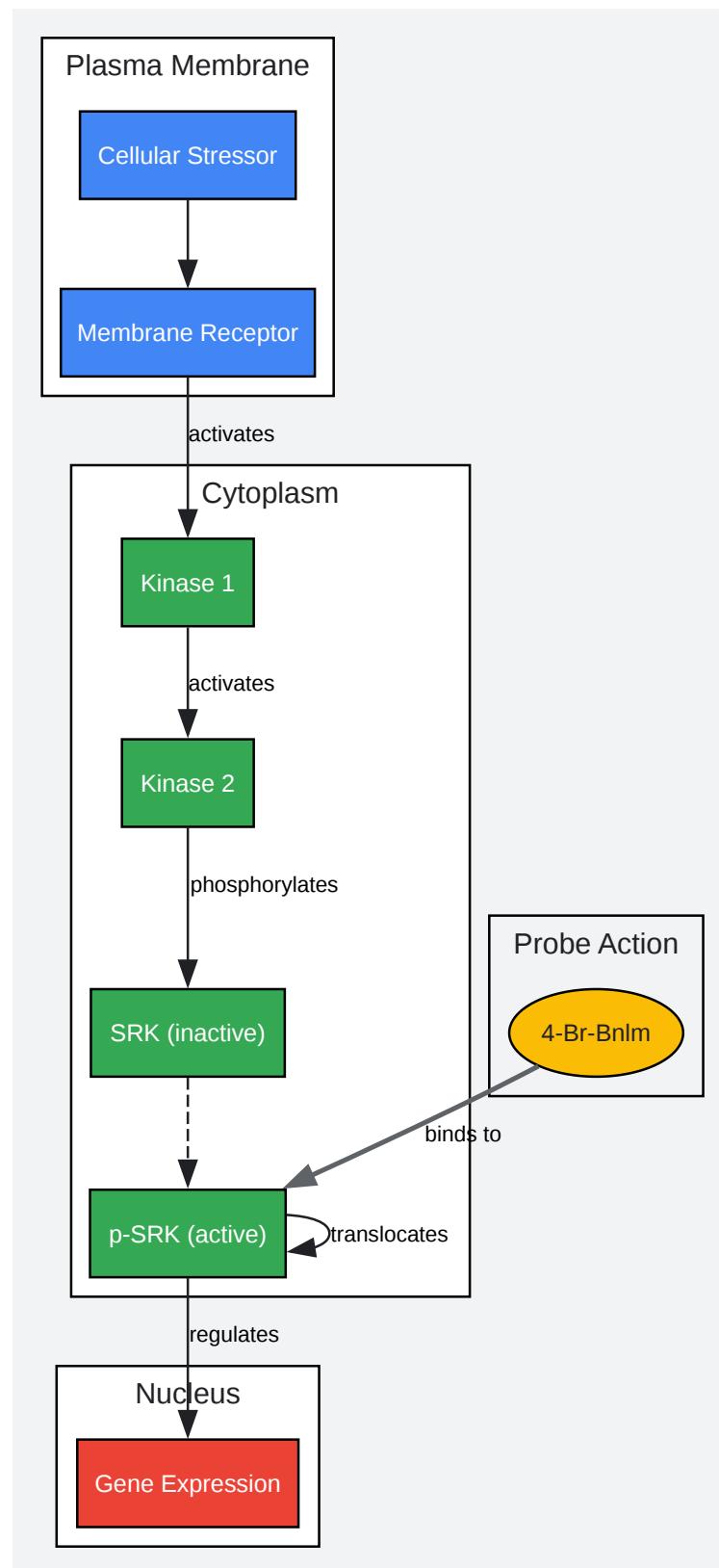
- Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluence.
- Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for the probe to access intracellular targets.
- Washing: Remove the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare a working solution of **4-Br-BnIm** in PBS at a concentration of 100 nM - 1 μ M. Add the staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

- Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. Seal the coverslips and allow the mounting medium to cure.
- Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate settings for green fluorescence.

Visualization of Cellular Processes

Hypothetical Signaling Pathway: Cellular Stress Response

4-Br-BnIm can be utilized to visualize the activation of the hypothetical "Stress Response Kinase" (SRK) within a cellular stress signaling pathway. In this putative pathway, cellular stressors lead to the activation of a membrane receptor, initiating a kinase cascade that culminates in the phosphorylation and activation of SRK. Activated SRK then translocates to the nucleus to regulate gene expression related to cell survival. **4-Br-BnIm** is designed to specifically bind to the phosphorylated form of SRK, allowing for the visualization of its activation and nuclear translocation upon stress induction.

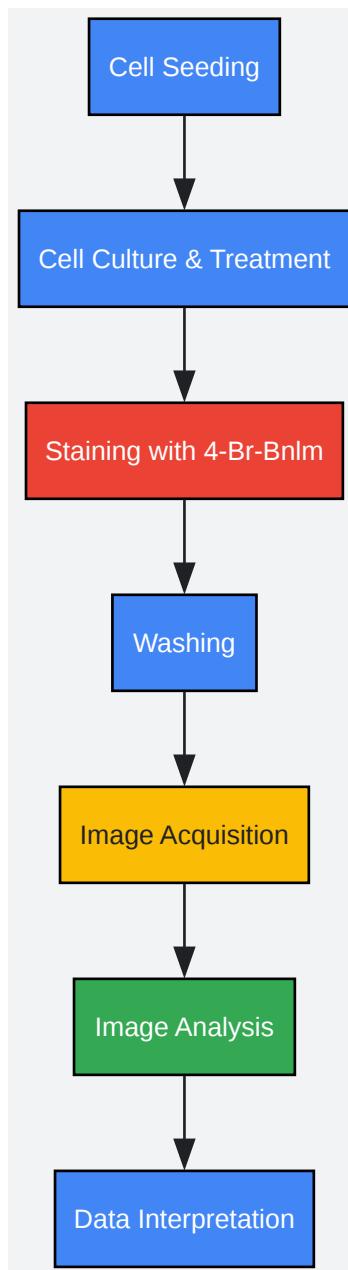


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Caption: Hypothetical signaling pathway for cellular stress response.

Experimental Workflow for Cellular Imaging

The following diagram illustrates the general workflow for a cellular imaging experiment using **4-Br-Bnlm**.



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